2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Overview
Description
2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound with a unique structure that combines a phenyl group substituted with an isopropylthio group and a pyrrolo[3,4-d]pyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-(isopropylthio)phenyl precursor, which is then coupled with the pyrrolo[3,4-d]pyrimidine core under specific reaction conditions. The key steps may include:
Thioether Formation:
Coupling Reaction: The coupling of the substituted phenyl ring with the pyrrolo[3,4-d]pyrimidine core, often facilitated by a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the formation of the ethanone linkage, which may require specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonyl group in the ethanone linkage can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce the corresponding alcohol.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It may be used as a probe to study specific biological pathways or as a lead compound in drug discovery.
Chemical Biology: The compound can be used to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- 2-(4-(ethylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- 2-(4-(propylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Uniqueness
The uniqueness of 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isopropylthio group may confer distinct steric and electronic properties compared to other alkylthio groups, potentially leading to unique interactions with biological targets and different pharmacokinetic profiles.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)22-15-5-3-13(4-6-15)7-17(21)20-9-14-8-18-11-19-16(14)10-20/h3-6,8,11-12H,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIMJGJNTLEEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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